sphaeropsidin C

Description

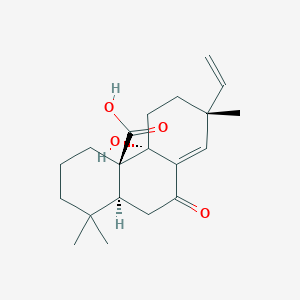

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(4aR,4bR,7R,10aS)-7-ethenyl-4b-hydroxy-1,1,7-trimethyl-9-oxo-3,4,5,6,10,10a-hexahydro-2H-phenanthrene-4a-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-5-18(4)9-10-20(24)13(12-18)14(21)11-15-17(2,3)7-6-8-19(15,20)16(22)23/h5,12,15,24H,1,6-11H2,2-4H3,(H,22,23)/t15-,18-,19-,20+/m0/s1 |

InChI Key |

VIDNIVWPSMVGJV-MVJPYGJCSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@]2(C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)C=C |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)C3=CC(CCC32O)(C)C=C)C(=O)O)C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Cultivation Methodologies for Sphaeropsidin C

Fungal Bioprospecting and Identification of Sphaeropsidin C-Producing Microorganisms

Bioprospecting of various ecological niches has led to the identification of several fungal species capable of biosynthesizing this compound. These fungi, often pathogenic to plants, produce a range of secondary metabolites, including the sphaeropsidin family of compounds.

This compound is frequently isolated from various species of the fungal genus Diplodia. These fungi are known plant pathogens, and the production of sphaeropsidins is often associated with their pathogenic activity.

Diplodia cupressi : This species, a causal agent of cypress canker disease, is a notable producer of this compound, which is typically found alongside its more abundant analogue, sphaeropsidin A. researchgate.netnih.gov

Diplodia mutila : Investigations into this phytopathogenic fungus have also led to the successful isolation of this compound. mdpi.com

Diplodia corticola : Strains of D. corticola, particularly those isolated from cork oak (Quercus suber), have been shown to produce this compound among a diverse array of other secondary metabolites. fupress.netmdpi.com

Diplodia olivarum : An emerging pathogen, D. olivarum has been identified as a source of this compound, which was isolated from its culture filtrates. fupress.net

The co-occurrence of this compound with other sphaeropsidins in these species is a common finding, suggesting a shared biosynthetic pathway.

An endophytic fungal strain, identified as Smardaea sp. AZ0432, isolated from the moss Ceratodon purpureus, has been found to be a producer of this compound. acs.org This discovery is significant as it represents the first report of secondary metabolites from a moss-inhabiting endophyte of this genus. In this fungal strain, this compound was isolated along with several other new and known isopimarane (B1252804) diterpenoids. acs.org

The search for alternative and potentially more efficient producers of sphaeropsidins has led to the investigation of other fungal genera. Strains of Aspergillus candidus from the USDA Northern Regional Research Laboratories Culture Collection have been identified as producers of sphaeropsidin A, and by extension, are potential sources for this compound, given their frequent co-isolation. researchgate.netnih.gov This identification opens up new avenues for the production of these compounds, potentially in more controlled and scalable fermentation processes. researchgate.net One study successfully isolated sphaeropsidin A from Aspergillus candidus SFC20200425-M11, highlighting the potential of this species for producing related compounds. frontiersin.orgasm.org

Isolation from Smardaea Species

Culture Conditions and Fermentation Strategies for Optimized this compound Yield

The production of this compound is highly dependent on the culture conditions and the composition of the growth medium. While specific optimization studies for this compound are not extensively detailed in the literature, the conditions used for the successful cultivation of producing fungi provide a baseline for its production.

Liquid cultures are commonly employed for the production of this compound. The choice of medium can significantly influence the metabolic output of the fungus. Commonly used media include:

Czapek-Dox Broth : This is a defined medium that has been successfully used for the cultivation of Diplodia species to produce sphaeropsidins. mdpi.com In some cases, it is amended with corn meal to enhance metabolite production. mdpi.com

Mineral Salt Medium : A modified mineral salt medium has also been utilized for growing Diplodia olivarum, leading to the production of this compound. fupress.net

Potato Dextrose Agar (PDA) : While primarily a solid medium for maintaining fungal cultures, fermentation on solid PDA has been used for the production of sphaeropsidins from Smardaea sp. fupress.net

Fermentation is typically carried out in stationary phase in the dark at temperatures around 25°C for extended periods, often up to 30 days, to allow for the accumulation of secondary metabolites. fupress.netmdpi.com While attempts to scale up the production of related compounds like sphaeropsidin A have been mentioned, detailed strategies for optimizing the yield of this compound through fed-batch or other fermentation techniques are not yet well-documented. researchgate.net

Table 1: Fungal Sources and Culture Media for this compound Production

| Fungal Species | Culture Medium | Reference |

|---|---|---|

| Diplodia cupressi | Not specified | researchgate.netnih.gov |

| Diplodia mutila | Not specified | mdpi.com |

| Diplodia corticola | Czapek-Dox broth with corn meal | mdpi.com |

| Diplodia olivarum | Czapek broth with yeast extract or Mineral salt medium | fupress.net |

| Smardaea sp. | Potato Dextrose Agar (PDA) | fupress.net |

| Aspergillus candidus | Various test media | researchgate.netnih.gov |

Research-Scale Isolation and Purification Protocols for this compound

The isolation and purification of this compound from fungal cultures is a multi-step process that typically involves solvent extraction followed by chromatographic separation.

The general workflow is as follows:

Extraction : The fungal culture, including both the broth and mycelia, is typically homogenized and extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. fupress.netmdpi.com The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification : The crude extract is then subjected to one or more chromatographic techniques to separate the various components.

Column Chromatography (CC) : This is often the first step in the purification process. The crude extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity being gradually increased. fupress.netmdpi.com

Thin-Layer Chromatography (TLC) : Preparative TLC is frequently used for the final purification of fractions obtained from column chromatography. This allows for the separation of compounds with very similar polarities. Specific solvent systems, such as n-hexane/ethyl acetate/acetone, have been reported to successfully isolate this compound. fupress.net

For instance, in one study, the purification of this compound from Diplodia olivarum involved an initial column chromatography of the ethyl acetate extract on silica gel. A fraction from this column was further purified by another silica gel column using a solvent system of n-hexane-EtOAc-acetone (6:2.5:1.5) to yield pure this compound as a white solid. fupress.net The yield of this compound was reported to be 3.67 mg per liter of culture. fupress.net

**Table 2: Example of a Purification Scheme for this compound from *Diplodia olivarum***

| Purification Step | Details | Outcome | Reference |

|---|---|---|---|

| Extraction | Culture filtrate extracted with Ethyl Acetate (EtOAc) | Crude organic extract | fupress.net |

| Column Chromatography 1 | Silica gel, gradient elution | Separation into multiple fractions | fupress.net |

| Column Chromatography 2 | Silica gel, eluent: n-hexane-EtOAc-acetone (6:2.5:1.5) | Isolation of this compound | fupress.net |

| Final Product | White solid | Pure this compound (3.67 mg/L) | fupress.net |

Chemical Synthesis and Semisynthesis of Sphaeropsidin C and Its Derivatives

Total Synthesis Approaches to the Sphaeropsidin C Core Structure

The total enantioselective synthesis of this compound has not yet been reported in the literature. researchgate.net The difficulty is attributed to the molecule's complex, densely functionalized, and stereochemically rich tetracyclic pimarane (B1242903) framework. However, synthetic strategies have been proposed to access the core structure of isopimarane-containing natural products, which includes this compound. umich.educam.ac.uk

One proposed strategy highlights the feasibility of a key Michael-double intramolecular aldol (B89426) reaction sequence to construct the isopimerane core. umich.educam.ac.uk This approach is considered a viable pathway toward not only sphaeropsidin A and C but also other related diterpenes like compactone and aspewentin A and B. umich.edu The development of a highly scalable and convergent asymmetric strategy toward key chiral intermediates is a critical step in these proposed routes. umich.educam.ac.uk While these studies lay the groundwork for the eventual total synthesis of this compound, a completed synthesis has not been achieved. researchgate.net

Semisynthesis of this compound Analogues and Derivatives

Given the difficulty of total synthesis, researchers have turned to semisynthesis, using naturally isolated sphaeropsidins as starting materials to create a diverse range of derivatives. researchgate.netresearchgate.net Chemical modifications of sphaeropsidins A, B, and C have been instrumental in elucidating the structural features essential for their biological activity. researchgate.netresearchgate.netmdpi.com These studies have shown that certain functionalities of the sphaeropsidin scaffold can be modified while retaining or even enhancing biological effects. researchgate.net

SAR studies have been performed by creating semisynthetic derivatives of this compound and its analogues to understand which structural features are crucial for activity. researchgate.netmdpi.com For the related sphaeropsidin A, it has been demonstrated that the C6-OH and the C15,C16-alkene groups can tolerate modifications. researchgate.net In contrast, the C7-ketone, C9-OH, and the C8,C14-alkene functionalities are considered critical for its anticancer activity. researchgate.net

Key structural features essential for the phytotoxic and antifungal activity of the sphaeropsidin family include the integrity of the tricyclic pimarane system, the C8-C14 double bond, the tertiary hydroxyl group at C-9, and the carboxylic group at C-10. mdpi.com The vinyl group at C-13 has also been identified as important for antibacterial and phytotoxic activities, though it appears less critical for anticancer effects. researchgate.netresearchgate.net The instability of the sphaeropsidin A scaffold under physiological conditions, particularly the opening of the lactone bridge and modification of ring B, highlights the chemical reactivity of the core structure that must be considered during synthetic modifications. nih.gov

The preparation of ester derivatives has been a common strategy for modifying sphaeropsidins. This compound methyl ester has been successfully synthesized via the methylation of this compound (referred to as compound 10 in the study). acs.org This reaction demonstrates a straightforward method for functionalizing the C-4 carboxylic acid group.

A variety of other derivatives have been prepared from the closely related analogue sphaeropsidin A, which shares the same core structure as this compound but differs in the oxidation state at C-7. These include:

Acetylation: The 6-O-acetylsphaeropsidin A is a known derivative created by acetylating the C-6 hydroxyl group. acs.org

Hydrogenation: Catalytic hydrogenation of sphaeropsidin A reduces the C15-C16 vinyl group to yield 15,16-dihydrosphaeropsidin A. researchgate.netacs.org

Reduction: Chemical reduction of the C-7 ketone in sphaeropsidin A affords sphaeropsidin B. acs.org

These modifications, primarily explored on sphaeropsidin A, provide a roadmap for the potential derivatization of this compound at its corresponding reactive sites. A 2012 study evaluated sphaeropsidins A, B, and C alongside ten of their semisynthetic derivatives to probe structure-activity relationships. researchgate.netresearchgate.netcienciavitae.pt

| Derivative Type | Parent Compound | Modification | Resulting Compound | Reference |

| Esterification | This compound | Methylation | This compound methyl ester | acs.org |

| Acetylation | Sphaeropsidin A | Acetylation of C6-OH | 6-O-acetylsphaeropsidin A | acs.org |

| Reduction | Sphaeropsidin A | Catalytic Hydrogenation of C15-C16 alkene | 15,16-dihydrosphaeropsidin A | researchgate.net |

| Reduction | Sphaeropsidin A | Reduction of C7-ketone | Sphaeropsidin B | acs.org |

Olefin cross-metathesis has emerged as a powerful tool for the structural diversification of sphaeropsidin analogues, specifically targeting the C15-C16 terminal alkene of sphaeropsidin A. researchgate.netulb.be This reaction allows for the introduction of new, often lipophilic or aromatic, moieties to the scaffold, significantly altering the molecule's properties. ulb.be

In a notable study, sphaeropsidin A was reacted with a series of pentenylarenes and other alkenes using a ruthenium-based catalyst (Hoveyda-Grubbs 2nd generation catalyst) to generate a library of novel C15-C16 cross-metathesis analogues. ulb.be The reactions typically proceed efficiently to give the E-alkene products exclusively. ulb.be This strategy has been used to attach various functional groups, including pyrene (B120774), pentamethylphenyl, and triphenylethylene (B188826) moieties, to the sphaeropsidin core. ulb.be The introduction of a pyrene group via this method resulted in a derivative with a 5- to 10-fold increase in anticancer potency compared to the parent sphaeropsidin A. ulb.beresearchgate.net This highlights the value of cross-metathesis in generating analogues with enhanced biological activity. ulb.be

| Reactant 1 | Reactant 2 (Alkene) | Catalyst | Product | Reference |

| Sphaeropsidin A | 1-(pent-4-en-1-yl)pyrene | Hoveyda-Grubbs 2nd Gen. | Pyrene-conjugated SphA analogue | ulb.be |

| Sphaeropsidin A | Pentenyl-pentamethylbenzene | Hoveyda-Grubbs 2nd Gen. | Pentamethylphenyl-conjugated SphA analogue | ulb.be |

| Sphaeropsidin A | Pentenyl-triphenylethylene | Hoveyda-Grubbs 2nd Gen. | Triphenylethylene-conjugated SphA analogue | ulb.be |

Investigation of Biological Activities and Cellular/molecular Mechanisms of Sphaeropsidin C and Analogues

Antifungal Activities

The potential of sphaeropsidin C and its analogues as antifungal agents has been explored against a variety of fungal species, including those detrimental to agriculture and those that pose a threat to human health.

Efficacy against Phytopathogenic Fungi (e.g., Erysiphe pisi, Athelia rolfsii, Phytophthora cambivora)

Sphaeropsidin A, a closely related analogue of this compound, has demonstrated notable efficacy against several plant pathogenic fungi. nih.gov It completely inhibited the mycelial growth of Athelia rolfsii and Phytophthora cambivora at a concentration of 200 μg per plug. fupress.netbeilstein-archives.org In contrast, this compound itself was found to be inactive in these particular bioassays. fupress.netbeilstein-archives.org

Further studies on sphaeropsidin A revealed its potential to control pea powdery mildew, caused by Erysiphe pisi. csic.esresearchgate.net It was shown to strongly inhibit spore germination and haustoria formation, which are critical early stages of infection. csic.esresearchgate.net This inhibitory effect was dose-dependent and comparable to the effects of a commercial fungicide. csic.esresearchgate.net In planta assays confirmed these findings, with sphaeropsidin A significantly reducing the development of E. pisi on pea plants. csic.esresearchgate.net

Table 1: Antifungal Activity of Sphaeropsidin A against Phytopathogenic Fungi

| Fungal Species | Activity of Sphaeropsidin A | Reference |

|---|---|---|

| Athelia rolfsii | Complete mycelial growth inhibition at 200 μg/plug | fupress.netbeilstein-archives.org |

| Phytophthora cambivora | Complete mycelial growth inhibition at 200 μg/plug | fupress.netbeilstein-archives.org |

| Erysiphe pisi | Strong inhibition of spore germination and haustoria formation | csic.esresearchgate.net |

Efficacy against Human Fungal Pathogens (e.g., Candida species, including Candida auris)

The emergence of drug-resistant human fungal pathogens has spurred the search for new antifungal compounds. Sphaeropsidin A has shown significant activity against some Candida species, including the multidrug-resistant Candida auris. nih.govmdpi.comnih.gov Studies have revealed that sphaeropsidin A and its liposomal formulation (SphA-L) are fungistatic and can significantly inhibit the formation of C. auris biofilms. mdpi.comnih.gov Biofilms are a major challenge in treating fungal infections as they provide a protective barrier against antifungal agents. researchgate.net

In a Caenorhabditis elegans infection model, both sphaeropsidin A and SphA-L demonstrated effective antifungal activity, reducing the fungal load of C. auris and improving the survival rate of the nematodes. mdpi.comnih.gov

**Table 2: Antifungal Activity of Sphaeropsidin A against *Candida auris***

| Activity | Observation | Reference |

|---|---|---|

| Fungistatic | Sphaeropsidin A and SphA-L exhibit fungistatic properties. | mdpi.comnih.gov |

| Anti-biofilm | Significantly inhibits the formation of C. auris biofilms. | mdpi.comnih.gov |

| In vivo efficacy | Reduces fungal load and improves survival in C. elegans model. | mdpi.comnih.gov |

Cellular and Molecular Mechanisms of Antifungal Action of Sphaeropsidin Analogues (e.g., ROS production, cell cycle disruption)

Investigations into the antifungal mechanism of sphaeropsidin A against Candida auris have pointed to the induction of oxidative stress and disruption of the fungal cell cycle. mdpi.comnih.gov Treatment with sphaeropsidin A led to notable alterations in the production of reactive oxygen species (ROS). mdpi.comnih.gov ROS are chemically reactive molecules containing oxygen that can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Furthermore, sphaeropsidin A was found to disrupt the cell cycle of C. auris. mdpi.comnih.gov The cell cycle is a tightly regulated process that governs cell division, and its disruption can inhibit fungal proliferation. These findings suggest a multi-pronged mechanism of action for the antifungal activity of sphaeropsidin A.

Antibacterial Activities

The antibacterial potential of this compound and its analogues has also been investigated, with a focus on both plant and human pathogens, including those with antibiotic resistance.

Efficacy against Plant Bacterial Pathogens (e.g., Xanthomonas oryzae pv. oryzae, Pseudomonas fuscovaginae, Burkholderia glumae)

In studies evaluating antibacterial activity against pathogens causing severe rice diseases, sphaeropsidin A, along with sphaeropsidins B and C and several derivatives, were tested against Xanthomonas oryzae pv. oryzae, Pseudomonas fuscovaginae, and Burkholderia glumae. acs.orgnih.gov The results indicated a strong and specific activity of sphaeropsidin A against Xanthomonas oryzae pv. oryzae. acs.orgnih.gov In contrast, no significant activity was observed for sphaeropsidin A against the other two bacterial pathogens, and this compound was also inactive in these assays. acs.orgnih.gov

Structure-activity relationship studies have suggested that the presence of a carbonyl group at C-7 and the hemiketalic lactone functionality are crucial for the antibacterial activity against X. oryzae pv. oryzae. acs.orgnih.gov The vinyl group at C-13, the double bond in ring C, and the tertiary hydroxyl group at C-9, along with the pimarane (B1242903) skeleton, were also identified as important structural features. acs.orgnih.gov

Efficacy against Antibiotic-Resistant Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Sphaeropsidin A has demonstrated promising activity against clinically relevant antibiotic-resistant bacteria. It was found to be effective at low concentrations against all tested clinical strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 μg/mL to 12.5 μg/mL. colab.wsnih.govresearchgate.net

Furthermore, at sub-inhibitory concentrations, sphaeropsidin A was shown to decrease the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. colab.wsnih.govresearchgate.net The ability to inhibit biofilm formation is a significant attribute for a potential new antibacterial agent, as biofilms contribute to the persistence of infections and antibiotic resistance.

Table 3: Antibacterial Activity of Sphaeropsidin A against Antibiotic-Resistant Bacteria

| Bacterial Strain | Activity of Sphaeropsidin A | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 6.25-12.5 μg/mL; Decreased biofilm formation | colab.wsnih.govresearchgate.net |

| Pseudomonas aeruginosa | MIC: 6.25-12.5 μg/mL; Decreased biofilm formation | colab.wsnih.govresearchgate.net |

Elucidation of Cellular and Molecular Mechanisms of Antibacterial Action

While much of the research has centered on sphaeropsidin A, studies on this compound and other analogues have provided valuable insights into the structure-activity relationships crucial for their antibacterial effects. Sphaeropsidin A has demonstrated notable activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, primarily by inhibiting biofilm formation. nih.govnih.gov

Structure-activity relationship studies on sphaeropsidins A, B, and C, along with their derivatives, against Xanthomonas oryzae pv. oryzae, the pathogen causing rice bacterial blight, have revealed key structural requirements for their antibacterial activity. acs.org These studies indicate the importance of the C-7 carbonyl group and the hemiketalic lactone functionality for antibacterial efficacy. acs.org Furthermore, the C-13 vinyl group, the double bond in ring C, and the tertiary C-9 hydroxy group, along with the pimarane arrangement of the tricyclic carbon skeleton, are also considered important for their antibacterial action. acs.org Although sphaeropsidin A showed strong and specific activity against X. oryzae pv. oryzae, this compound itself did not exhibit activity in these particular assays, highlighting the subtle structural differences that can significantly impact biological function. acs.org

Anticancer and Cytotoxic Activities of Sphaeropsidin Analogues

Sphaeropsidin analogues have emerged as promising candidates for anticancer drug development due to their potent cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. ulb.benih.govtechnologypublisher.com

Sphaeropsidin A and its analogues have demonstrated significant and selective cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.net In the National Cancer Institute (NCI) 60-cell line screen, sphaeropsidin A exhibited marked anticancer effects, particularly against melanoma and kidney cancer subpanels. nih.govscispace.com These cancer types are known for their intrinsic resistance to chemotherapy, making the potent and specific activity of sphaeropsidin A particularly noteworthy. nih.govresearchgate.net

While sphaeropsidin A has been the primary focus, studies have also included other natural analogues like sphaeropsidin D, which also showed significant cytotoxic activity. nih.gov However, this compound was reported to have no activity in some of these anticancer assays. nih.gov The cytotoxic effects of these compounds are often observed in the low micromolar range. nih.gov Furthermore, some sphaeropsidin analogues have shown less sensitivity towards normal cells, such as human umbilical vein endothelial cells (HUVEC) and normal melanocytes, suggesting a potential therapeutic window. nih.gov

Table 1: Cytotoxic Activity of Sphaeropsidin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | Growth Inhibition (at 10 µM) |

|---|---|---|

| SK-MEL-28 | Melanoma | >90% nih.govscispace.com |

| UO-31 | Kidney Cancer | >90% nih.govscispace.com |

| MDA-MB-231 | Breast Adenocarcinoma | Significant nih.gov |

| B16F10 | Mouse Melanoma | Significant nih.gov |

| Hs683 | Oligodendroglioma | Significant nih.gov |

This table is for illustrative purposes and represents a summary of findings from multiple sources. Specific IC50 values may vary between studies.

A key mechanism underlying the anticancer activity of sphaeropsidin A and its analogues is the impairment of regulatory volume increase (RVI), a process that cancer cells utilize to evade apoptosis. researchgate.netulb.benih.gov This disruption of RVI leads to a marked and rapid cellular shrinkage. nih.govnih.gov This effect is considered a primary trigger for subsequent apoptotic cell death, even in cancer cells that are resistant to apoptosis. ulb.benih.gov The ability to induce cellular shrinkage by targeting RVI represents a unique mode of action that distinguishes sphaeropsidins from many conventional chemotherapeutic agents. nih.govresearchgate.net

Recent research on new hemisynthetic derivatives of sphaeropsidins has uncovered an additional mechanism of action involving the induction of severe endoplasmic reticulum (ER) stress. nih.govulb.ac.be Several of these modified compounds were found to trigger significant swelling of the ER, which was associated with strong inhibition of the proteasome. researchgate.netnih.gov This proteasomal inhibition leads to an accumulation of unfolded proteins within the ER, initiating the unfolded protein response (UPR) and ultimately culminating in cell death. nih.gov This particular mechanism, characterized by severe ER swelling and proteasomal inhibition, was not observed with the natural sphaeropsidin A, suggesting that chemical modifications to the sphaeropsidin scaffold can lead to novel biological activities. researchgate.netnih.govdigitellinc.com

Beyond their cytotoxic effects, sphaeropsidin analogues have also been shown to inhibit cancer cell migration, a critical step in the metastatic cascade. researchgate.net Sphaeropsidin A was found to inhibit the migration of metastatic breast adenocarcinoma (MDA-MB-231) cells at sub-cytotoxic concentrations. nih.gov This suggests that sphaeropsidins may have the potential to not only kill cancer cells but also to prevent their spread to distant organs, a major cause of cancer-related mortality. researchgate.net

Proteasomal Inhibition and Endoplasmic Reticulum Stress Pathways Induced by Sphaeropsidin Analogues

Phytotoxic and Herbicidal Activities

This compound, a pimarane diterpene produced by various fungi, has been investigated for its biological activities, including its effects on plants. These activities are relevant to plant pathology and the development of natural herbicides.

Effects on Plant Pathogenesis and Host-Pathogen Interactions

This compound is a secondary metabolite produced by several plant pathogenic fungi, particularly within the Diplodia genus. It has been isolated from species such as Diplodia cupressi (also known as Sphaeropsis sapinea f. sp. cupressi), the causal agent of canker disease in Italian cypress (Cupressus sempervirens L.), as well as Diplodia mutila, Diplodia corticola, Diplodia quercivora, and Diplodia olivarum. nih.govnih.govfupress.net The production of this compound and its analogues, like sphaeropsidin A, by these pathogens suggests their involvement as virulence factors in the development of plant diseases such as shoot blights, dieback, and cankers. researchgate.netresearchgate.net

Phytotoxicity assays have confirmed the detrimental effects of sphaeropsidins on plant tissues. For instance, sphaeropsidins B and C have been shown to induce necrosis on cuttings and cause brown discoloration or stewing on the stems of non-host plants like tomato and oat. researchgate.net While sphaeropsidin A is often the main phytotoxin produced, this compound is a consistently identified analogue in the metabolic profiles of these pathogenic fungi. nih.govresearchgate.net However, in some specific bioassays, this compound was found to be inactive. fupress.net The phytotoxic activity of these compounds is a key component of the fungus's ability to colonize host plants and cause disease symptoms. vulcanchem.com The modification of the chemical structure among different sphaeropsidin analogues appears to significantly influence the level of biological activity. publish.csiro.au

Inhibition of Parasitic Weed Growth (e.g., Orobanche, Phelipanche)

The potential of sphaeropsidins as natural herbicides has been explored, particularly against parasitic weeds like those from the Orobanche and Phelipanche genera, commonly known as broomrapes. nih.govresearchgate.net These parasitic plants cause substantial yield losses in major crops. nih.govresearchgate.net

Research has primarily focused on sphaeropsidin A, a close analogue of this compound. Sphaeropsidin A has demonstrated strong inhibitory effects on the radicle growth of several broomrape species, including Orobanche crenata, Orobanche cumana, Orobanche minor, and Phelipanche ramosa. nih.govresearchgate.net In studies assessing the effects of various fungal metabolites on GR24-treated broomrape seeds, sphaeropsidin A was shown to inhibit both seed germination and subsequent radicle growth, causing the radicles to become necrotic. researchgate.net These findings highlight the potential of sphaeropsidin A in developing eco-friendly herbicides for managing parasitic weeds. nih.gov

In contrast, direct evidence for the herbicidal activity of this compound against parasitic weeds is limited. In a study where this compound was isolated from Diplodia olivarum, it was reported to be inactive in the bioassays performed, although the specific assays were for antifungal and antioomycete activities. fupress.net Another study noted that while metabolites like epi-sphaeropsidone could induce germination in broomrapes, sphaeropsidin A strongly inhibited radicle growth. researchgate.netacs.org Further research is required to specifically determine the efficacy of this compound against Orobanche and Phelipanche species.

Insecticidal Activities

The insecticidal properties of sphaeropsidin analogues have been investigated, revealing potential applications in the development of biopesticides for agricultural pests. researchgate.netnih.govmdpi.com

Lethal and Sublethal Effects on Model Lepidopteran Pests (e.g., Spodoptera littoralis)

Studies on the insecticidal effects of sphaeropsidins have largely centered on sphaeropsidin A, an analogue of this compound, tested against the model lepidopteran pest, the Egyptian cotton leafworm (Spodoptera littoralis). researchgate.netmdpi.com

Research demonstrates that sphaeropsidin A exerts clear lethal and sublethal effects on S. littoralis larvae primarily through oral ingestion. researchgate.netmdpi.comresearchgate.net When administered orally to fifth-instar larvae, sphaeropsidin A caused a significant reduction in the survival rate, with mortality increasing over time until pupation. researchgate.net In addition to lethal effects, sublethal effects were observed, including a significant reduction in larval weight before pupation and a modified bodily appearance, with treated larvae being smaller than controls. researchgate.net

Conversely, sphaeropsidin A showed no significant lethal effect when applied topically via spraying on second and fifth-instar larvae, indicating a lack of contact toxicity against this pest. researchgate.netmdpi.comresearchgate.net These findings underscore that the primary mode of toxicity for sphaeropsidin A against S. littoralis is oral. mdpi.com

| Application Method | Larval Instar | Observed Effects | Reference |

|---|---|---|---|

| Oral Administration | 5th | - Strong reduction in survival rate

| researchgate.net |

| Topical Spray | 2nd & 5th | - No significant effect on survival rate

| researchgate.net, mdpi.com, researchgate.net |

Mechanisms of Action of Sphaeropsidin Analogues in Insect Systems

The mechanism of action for sphaeropsidin analogues in insects appears to be primarily based on oral toxicity. mdpi.com The lack of contact toxicity and the pronounced lethal and sublethal effects following ingestion of sphaeropsidin A by S. littoralis larvae strongly indicate that the compound must be ingested to be effective. researchgate.netmdpi.com

This suggests that sphaeropsidin A, and potentially other analogues like this compound, could function as defensive metabolites for the host plants that harbor the producing endophytic fungi. researchgate.netmdpi.com The production of these compounds in planta by endophytic fungi could play a role in modulating insect-plant interactions, offering the plant protection against chewing insect pests. mdpi.comunina.it

While the route of toxicity is established as oral, the precise molecular mechanisms underlying the insecticidal activity of sphaeropsidins are not yet fully elucidated. mdpi.com Further research is necessary to identify the specific target sites and biochemical pathways affected by these compounds within the insect system after ingestion. mdpi.com Understanding these mechanisms is crucial for evaluating their potential as biopesticides in sustainable agriculture. mdpi.com

Structure Activity Relationship Sar Studies of Sphaeropsidin C and Analogues

Identification of Essential Structural Motifs for Sphaeropsidin C Bioactivity

Through the chemical modification of sphaeropsidins A, B, and C, researchers have identified several structural motifs that are critical for their bioactivity. nih.govcore.ac.uk These findings highlight a core set of features that must be preserved for the compounds to exert their biological effects.

The presence of a carbonyl group at the C-7 position and the hemiketalic lactone functionality are consistently identified as crucial for the antibacterial activity of this compound and its analogues. acs.orgunina.itebi.ac.ukmdpi.com Studies comparing sphaeropsidin A (which has these features) with its derivatives where the C-7 ketone is reduced, such as in sphaeropsidin B, show a significant difference in activity. mdpi.commdpi.com The C-7 ketone and the hemiketal lactone system are considered important structural features for imparting the antibacterial effects observed against pathogens like Xanthomonas oryzae pv. oryzae. core.ac.uknih.govnih.govebi.ac.uk It has been suggested that the ketone at C-7 might be involved in a Michael reaction, contributing to its mechanism of action. mdpi.comnih.gov

The vinyl group at position C-13 and the tertiary hydroxyl group at C-9 are also recognized as significant contributors to the bioactivity of sphaeropsidins. acs.orgunina.itmdpi.com These features, along with the double bond in ring C, are important for the antibacterial activity of the sphaeropsidin scaffold. core.ac.ukebi.ac.uknih.govnih.gov The integrity of the tertiary hydroxyl group at C-9 and the vinyl group at C-13 are also essential for phytotoxic and antifungal activities against various plant pathogens. mdpi.comnih.gov However, for in vitro anticancer activity, the C-13 vinyl group does not appear to be a requirement, indicating different structural needs for different biological targets. researchgate.net Nonetheless, the C-9 hydroxyl group remains a critical feature for the biological activity profile of these compounds. researchgate.net

Significance of C-13 Vinyl Group and C-9 Hydroxy Group

Impact of Chemical Modifications on Efficacy and Selectivity

Chemical modifications of the sphaeropsidin structure have been explored to enhance efficacy, improve selectivity, and probe the role of different functional groups. nih.govunina.itcolab.ws These studies have shown that while some parts of the molecule are intolerant to change, others can be modified to tune the compound's activity. researchgate.netnih.gov

Modifications at the C-6 hydroxyl and the C-15,C-16 vinyl groups have been shown to be permissible, allowing for the creation of derivatives with altered properties. researchgate.netnih.gov For instance, acetylation or esterification at the C-6 hydroxyl group can be performed while retaining activity. researchgate.netnih.gov Furthermore, extending the C-15,C-16 terminal alkene via cross-metathesis has led to new lipophilic derivatives. nih.govulb.beresearchgate.net Some of these new analogues, such as a pyrene-conjugated derivative, displayed a significant increase in anticancer potency, with IC50 values 5 to 10 times lower than the parent compound, sphaeropsidin A. ulb.ac.benih.gov This suggests that this part of the molecule can be altered to optimize the compound for specific activities. nih.gov Conversely, introducing a polar carboxyl group at this position resulted in an inactive compound. nih.gov

The following table summarizes the impact of various chemical modifications on the bioactivity of sphaeropsidin analogues.

| Modification Site | Chemical Change | Effect on Bioactivity | Reference(s) |

| C-7 | Reduction of carbonyl to hydroxyl (e.g., Sphaeropsidin B) | Decreased antibacterial activity but increased activity against certain mosquito larvae, suggesting a different mode of action. | core.ac.ukmdpi.com |

| C-10 | Methyl esterification of the carboxylic group | Retains or modifies activity depending on the specific biological test. | researchgate.netebi.ac.uk |

| C-13 | Hydrogenation of vinyl group | Total loss of antibacterial and phytotoxic activity. | core.ac.uk |

| C-15,C-16 | Cross-metathesis with hydrophobic groups (e.g., pyrene) | Significant increase in anticancer potency. | nih.govulb.ac.benih.gov |

| C-15,C-16 | Cross-metathesis with polar carboxyl group | Inactivation of the compound. | nih.gov |

| B Ring | Disruption of the tricyclic pimarane (B1242903) system | Total loss of activity. | core.ac.uk |

These findings demonstrate that chemical modifications can profoundly impact the efficacy and selectivity of sphaeropsidins, offering pathways to develop novel agents for agricultural or medicinal applications. unina.itnih.govcolab.ws

Quantitative Structure-Activity Relationships (QSAR) in Sphaeropsidin Research

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to formalize the insights gained from SAR. sciepub.com While extensive SAR studies on sphaeropsidins have laid the essential groundwork by identifying key structural features, detailed QSAR models for this specific class of compounds are not widely reported in the surveyed literature. nih.govresearchgate.netnih.gov The existing research primarily focuses on qualitative SAR, which establishes the correlation between structural features and biological activity. researchgate.netmdpi.com The development of a mathematical QSAR model would allow for the prediction of activity for new, unsynthesized compounds, thereby guiding the synthesis of new molecules with potentially improved properties. sciepub.com The rich dataset generated from the synthesis and testing of numerous sphaeropsidin derivatives provides a strong foundation for future QSAR studies. nih.gov

Analytical and Research Methodologies in Sphaeropsidin C Studies

Advanced Spectroscopic Characterization Techniques

The structural architecture of sphaeropsidin C, a tricyclic pimarane (B1242903) diterpene, was meticulously pieced together using a combination of advanced spectroscopic methods. core.ac.uk One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H and ¹³C NMR, COSY, HMBC, and NOEDIFF, have been fundamental in establishing the planar structure and relative configuration of the molecule. acs.orgnih.govresearchgate.net For instance, NMR data revealed the presence of key functional groups, such as a vinyl group, a carboxylic acid, and an enone moiety, which are characteristic of this compound. nih.gov

High-Resolution Mass Spectrometry (HR-MS) has been instrumental in determining the elemental composition and molecular formula of this compound, which is C₂₀H₂₈O₄. nih.gov This technique provides a precise mass measurement, which is crucial for confirming the identity of the compound.

Circular Dichroism (CD) spectroscopy has been employed to investigate the stereochemistry of this compound and its derivatives. ebi.ac.ukresearchgate.net By comparing experimental CD spectra with calculated spectra, researchers can assign the absolute configuration of stereocenters within the molecule.

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR | Signals for tertiary methyls, an oxygenated methylene (B1212753) group, an oxygenated methine group, a vinyl group, and an enone moiety. | nih.gov |

| ¹³C NMR | Resonances confirming the pimarane skeleton and the presence of a carboxylic acid and ketone. | nih.gov |

| HR-MS | Quasi-molecular ion peak [M+H]⁺ at m/z 333.2015, corresponding to the molecular formula C₂₀H₂₈O₄. | nih.gov |

| CD Spectroscopy | Used to determine the absolute configuration of stereocenters. | ebi.ac.ukresearchgate.net |

Chromatographic Separation and Purification Methodologies

The isolation of this compound from its natural sources, typically fungal cultures like Diplodia species, necessitates robust chromatographic techniques. mdpi.com High-Performance Liquid Chromatography (HPLC) is a key methodology for the separation and purification of this compound from complex mixtures of metabolites. acs.orgsci-hub.se Both normal-phase and reversed-phase HPLC have been utilized to achieve high purity of the compound, which is essential for accurate spectroscopic analysis and biological testing. nih.gov In some instances, attempts to separate this compound from its isomers using various chromatographic methods, including TLC and HPLC, have proven challenging. nih.gov

Table 2: Chromatographic Methods for this compound

| Method | Application | Reference |

|---|---|---|

| HPLC | Separation and purification from fungal extracts. | acs.orgsci-hub.se |

| TLC | Preparative separation of derivatives. | nih.gov |

In Vitro Assay Development for Biological Activity Screening

To evaluate the biological potential of this compound, a variety of in vitro assays have been developed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method to assess the cytotoxicity of this compound against various cancer cell lines. researchgate.netnrc.gov However, studies have shown that this compound itself is largely inactive in these assays. researchgate.netfupress.net

The National Cancer Institute (NCI) 60-cell line screen has also been employed to evaluate the anticancer potential of related compounds, providing a broad spectrum of activity against different cancer types. researchgate.net While sphaeropsidin A showed notable activity in the NCI-60 screen, this compound was found to be inactive. researchgate.net Other assays, such as the resazurin-based colorimetric (alamarBlue®) assay, have also been used to test for cytotoxicity. nih.gov

Table 3: In Vitro Assays Used in this compound Research

| Assay | Purpose | Finding for this compound | Reference |

|---|---|---|---|

| MTT Assay | Measures cell viability and cytotoxicity. | Inactive. | researchgate.netnrc.gov |

| NCI 60-Cell Line Screen | Broad screening for anticancer activity. | Inactive. | researchgate.net |

| Resazurin-based Assay | Assesses cytotoxicity. | Inactive. | nih.gov |

Cell-Based Phenotypic Assays

Cell-based phenotypic assays provide a more detailed understanding of the cellular effects of a compound. Videomicroscopy has been utilized to observe morphological changes in cells, such as cellular shrinkage, in response to treatment with related sphaeropsidins. core.ac.ukacs.org While these studies have primarily focused on other derivatives, they establish a methodological framework that could be applied to further investigate the subtle effects of this compound. Adhesion assays have also been used to study the impact of related compounds on cell migration. ebi.ac.uk

Biochemical and Biophysical Techniques for Target Engagement Studies

To identify the molecular targets of sphaeropsidins, biochemical and biophysical techniques are employed. For other compounds in the sphaeropsidin family, studies have investigated their interaction with DNA. The ethidium (B1194527) bromide displacement assay is a common method to assess the DNA intercalating ability of a compound. While specific data for this compound in this assay is not available, this technique represents a key approach for exploring the mechanism of action of related diterpenes.

Chemical Stability and Degradation Pathways of Sphaeropsidin C

Factors Influencing Sphaeropsidin C Stability Under Physiological and Experimental Conditions

Detailed chemical stability studies exclusively for this compound are not extensively documented in the current scientific literature. However, research on the closely related analogue, sphaeropsidin A, provides significant insight into the potential factors that could influence the stability of this compound, given their shared core isopimarane (B1252804) diterpenoid structure.

For sphaeropsidin A, stability is markedly influenced by temperature and the composition of the medium. nih.gov Studies have shown that sphaeropsidin A degradation is significantly accelerated at 37°C compared to room temperature. nih.gov For instance, in a phosphate-buffered saline (PBS) solution at pH 7.4, its degradation was approximately 20% over 48 hours at 37°C, whereas it was only about 5% at room temperature. nih.gov

The presence of biological components, such as those in cell culture media, further compromises stability. The degradation of sphaeropsidin A in Minimum Essential Medium (MEM), which contains a variety of amino acids, was substantially higher than in a simple buffer solution. nih.govulb.be After 48 hours at 37°C, sphaeropsidin A degradation reached approximately 80% in cell culture medium. nih.gov This suggests that components within the media, particularly amino acids, may act as catalysts or reactants in the degradation process. nih.govresearchgate.net

Given these findings, it is plausible that the stability of this compound is similarly affected by:

Temperature: Higher temperatures, such as the physiological temperature of 37°C used in cell culture incubators, are likely to increase the rate of degradation.

pH: The pH of the solution can influence the rate of hydrolysis of functional groups like esters or lactones. While specific pH-stability profiles for this compound are unavailable, this remains a critical parameter. mdpi.com

Solvent and Medium Composition: The choice of solvent and the presence of nucleophiles, such as amino acids in cell culture media, could be a primary determinant of this compound's stability during in vitro experiments. nih.govrsc.org

The successful use of this compound in cell-based assays to study the Nrf2/ARE pathway implies a sufficient degree of stability within the experimental timeframe to elicit a biological response. nih.gov However, the potential for degradation underscores the need for careful experimental design, including appropriate controls and consideration of the compound's half-life under assay conditions.

Table 1: Factors Influencing Chemical Stability of the Related Compound Sphaeropsidin A

| Factor | Condition | Observation for Sphaeropsidin A | Reference |

|---|---|---|---|

| Temperature | 37°C vs. Room Temperature (in PBS) | Degradation increased from ~5% at RT to ~20% at 37°C over 48 hours. | nih.gov |

| Medium | Cell Culture Medium (MEM) vs. PBS | Degradation was significantly higher in MEM (~80%) compared to PBS (~20%) at 37°C over 48 hours. | nih.gov |

| Components | Presence of Amino Acids | The rate of degradation was markedly enhanced in media containing amino acids. | nih.govulb.beresearchgate.net |

Structural Elucidation of this compound Degradation Products

The structural identification of degradation products is crucial as these new entities may possess their own distinct biological activities or toxicities, potentially confounding experimental results. sapub.orgajpsonline.com As of now, there are no specific reports in the peer-reviewed literature detailing the isolation and structural elucidation of degradation products formed from this compound.

However, the extensive work on sphaeropsidin A serves as a methodological blueprint for such investigations. nih.gov Researchers studying sphaeropsidin A degradation utilized a combination of liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HR-MS) to detect and identify potential metabolites in buffer and cell culture media. nih.govrsc.org For major degradation products that could be isolated in sufficient quantities, typically using techniques like preparative high-performance liquid chromatography (prep-HPLC), full structural elucidation was performed using nuclear magnetic resonance (NMR) spectroscopy (including 1D and 2D NMR experiments). nih.govrasayanjournal.co.in

In the case of sphaeropsidin A, this approach led to the identification of minor degradation products proposed to arise from the cleavage of the lactone bridge. nih.gov For example, two minor metabolites with molecular ions [M+H]⁺ at m/z 301.1773 and m/z 285.1852 were detected. nih.govrsc.org The major degradation metabolite of sphaeropsidin A was successfully isolated and its complex rearranged structure was elucidated, revealing significant modification to the central ring system of the parent molecule. nih.govresearchgate.net A similar systematic approach would be necessary to characterize the degradation profile of this compound.

Investigation of Adduct Formation (e.g., with Amino Acids) and Its Impact on Research

The formation of adducts, which are new chemical species resulting from the direct reaction of a compound with another molecule, is a significant consideration in biochemical and pharmacological research. Reactive compounds can form covalent adducts with nucleophilic residues on proteins and other biomolecules. mdpi.com

For this compound, specific studies on its capacity to form adducts with amino acids or other biomolecules have not been published. The research focus has been on its congener, sphaeropsidin A, which possesses reactive functionalities like an α,β-unsaturated ketone, a known Michael acceptor. nih.govscispace.com Studies confirmed that the increased degradation of sphaeropsidin A in cell culture medium was linked to the formation of adducts. nih.govresearchgate.net It was proposed that amino acids present in the medium could interact with the degradation products of sphaeropsidin A. nih.govrsc.org While adducts between the parent sphaeropsidin A molecule and amino acids were not detected, numerous adducts between sphaeropsidin A degradation products and amino acids were observed via LC-MS, although they were not abundant enough for full structural elucidation. nih.gov

This phenomenon has a direct impact on research, as the formation of such adducts can lead to:

A reduction in the concentration of the active parent compound, leading to an underestimation of its potency. researchgate.net

The generation of new chemical entities with unknown biological effects. nih.gov

Potential misinterpretation of structure-activity relationship (SAR) data if the degradation products or adducts are contributing to the observed activity.

Although this compound lacks the α,β-unsaturated ketone moiety found in sphaeropsidin A, its structure contains other functionalities that could potentially react with nucleophiles, especially if degradation exposes more reactive groups. ebi.ac.uk Therefore, the potential for adduct formation remains an important, albeit uninvestigated, aspect of its chemical biology that could impact the interpretation of its activity in biological systems. mdpi.com

Strategies for Enhancing this compound Stability for Research Applications

Improving the stability of a promising but labile natural product is a common strategy in medicinal chemistry to make it more suitable for research and potential therapeutic use. While specific strategies targeting the enhancement of this compound stability have not been a major focus of published research, methods applied to related compounds offer a clear path forward.

Chemical Modification: One of the most common approaches is to create derivatives by modifying chemically susceptible functional groups. For this compound, researchers have synthesized its This compound methyl ester . acs.org Esterification of the carboxylic acid could potentially alter its physicochemical properties, including stability, solubility, and membrane permeability. While the primary purpose of this derivatization in the study was for structural and activity analysis, it represents a viable strategy for stability enhancement. researchgate.netacs.org

Formulation Strategies: Encapsulation of a compound within a protective delivery system can shield it from degradative conditions. For sphaeropsidin A, liposomal formulations have been successfully developed. mdpi.com These lipid-based nanoparticles were shown to be stable, with no change in size after six months of storage at 4°C, and they effectively delivered the compound in biological models. mdpi.com This approach could be directly applicable to this compound to improve its stability in aqueous research media and for in vivo studies.

Analog Synthesis: A more involved strategy is the synthesis of novel analogues that retain the desired biological activity but are designed for greater chemical stability. For sphaeropsidin A, analogues have been created via cross-metathesis at the C15,C16-alkene to replace it with more stable hydrophobic groups. nih.gov A similar rational design approach for this compound, based on an understanding of its specific degradation pathways, could yield more robust molecules for research applications.

Broader Research Implications and Future Perspectives for Sphaeropsidin C

Elucidating Undiscovered Biological Targets and Signaling Pathways of Sphaeropsidin C

This compound, a naturally occurring isopimarane-type diterpenoid, has emerged as a molecule of interest for its potential therapeutic applications. nih.gov A key area of ongoing research is the comprehensive identification of its biological targets and the signaling pathways it modulates. While some activities of its analogue, sphaeropsidin A, have been documented, the specific mechanisms of this compound are still under investigation.

Recent studies have identified this compound as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress. Research indicates that this compound promotes the translocation of Nrf2 into the nucleus, inhibits its ubiquitination, and enhances its stability in normal human lung epithelial cells. nih.gov The activation of Nrf2 by this compound involves several protein kinases, including protein kinase C (PKC), protein kinase R-like endoplasmic reticulum kinase (PERK), and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K). nih.gov This suggests that this compound could have a potential role in preventing and treating diseases induced by oxidative stress. nih.gov

In contrast to its more studied counterpart, sphaeropsidin A, which has shown activity against various cancer cell lines by inducing cellular shrinkage and impairing regulatory volume increase, this compound was found to be inactive in several bioassays, including those for phytotoxic, antifungal, or antioomycete activities. ulb.ac.beresearchgate.netbeilstein-archives.orgnih.govresearchgate.netfupress.net This difference in activity highlights the importance of specific structural features for biological function and underscores the need for further research to uncover the unique targets of this compound.

Future research will likely focus on utilizing advanced techniques such as proteomics, genomics, and chemical biology probes to systematically map the interactome of this compound. This will provide a more complete picture of its mechanism of action and potentially reveal novel therapeutic targets for a range of diseases.

Advanced this compound Analog Design and Optimization for Enhanced Research Utility

The development of this compound analogs through chemical synthesis is a promising strategy to enhance its utility as a research tool and potential therapeutic agent. By modifying its chemical structure, researchers can probe the structure-activity relationships (SAR) and optimize its biological effects. nih.gov

Several derivatives of sphaeropsidins A, B, and C have been created to investigate their biological activities. nih.govnih.govmdpi.com For instance, derivatives of this compound were synthesized through stereospecific reduction and esterification, resulting in modifications at the C-7 ketone group and the C-10 carboxyl group. nih.gov Another derivative involved the methylation of the carboxylic group and cyclopropanation of the double bond between C(8) and C(14). nih.gov

These modifications have been instrumental in understanding which parts of the molecule are crucial for its activity. For example, studies on sphaeropsidin A derivatives have shown that the presence of the C-7 carbonyl group and the hemiketalic lactone functionality are important for its antibacterial activity against Xanthomonas oryzae pv. oryzae. ebi.ac.uk

Future design and optimization of this compound analogs will likely focus on:

Improving Target Specificity: Modifying the structure to increase affinity for specific biological targets while minimizing off-target effects.

Enhancing Potency: Synthesizing analogs with increased biological activity at lower concentrations.

Modulating Physicochemical Properties: Altering the molecule to improve solubility, stability, and cell permeability for better research application.

These advanced analogs will serve as valuable tools to further dissect the signaling pathways influenced by this compound and to explore its full therapeutic potential.

Biotechnological Production and Metabolic Engineering of this compound

The natural production of this compound is often limited to specific fungal species, such as Diplodia cupressi and Smardaea sp., which can make large-scale production for research and potential commercial use challenging. nih.govebi.ac.uk Biotechnological approaches, including metabolic engineering, offer a promising solution to overcome these limitations.

The biosynthetic pathway of sphaeropsidins originates from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes. researchgate.net Understanding this pathway is the first step towards engineering microorganisms for enhanced production.

Future research in this area will likely involve:

Pathway Elucidation: Fully characterizing the enzymatic steps and genes involved in the conversion of GGPP to this compound.

Heterologous Expression: Transferring the identified biosynthetic genes into a more tractable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which are well-suited for large-scale fermentation. mdpi.com

Pathway Optimization: Using metabolic engineering techniques to increase the flux towards this compound production. This can involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions. mdpi.comnih.gov

Successful implementation of these strategies could lead to a sustainable and cost-effective supply of this compound, thereby facilitating more extensive research into its biological activities and potential applications.

Integration of this compound Research into Sustainable Agricultural Practices and Novel Biopesticide Development

While this compound itself has shown limited direct activity in some phytotoxicity and antifungal assays, its structural backbone and the broader family of sphaeropsidins hold potential for the development of novel biopesticides. researchgate.netbeilstein-archives.orgunil.chfupress.net The increasing demand for sustainable agricultural practices drives the search for effective and environmentally friendly alternatives to synthetic pesticides. researchgate.net

Sphaeropsidin A, a close analog of this compound, has demonstrated a range of biological activities relevant to agriculture, including antifungal, antibacterial, and insecticidal properties. nih.govresearchgate.net It has shown inhibitory effects against various plant pathogenic fungi and bacteria. nih.govebi.ac.uknih.gov This suggests that the isopimarane (B1252804) diterpene scaffold of sphaeropsidins is a promising starting point for developing new crop protection agents.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure to identify derivatives with potent and selective pesticidal activity. nih.gov

Broad-Spectrum Screening: Testing this compound and its analogs against a wider range of plant pathogens, including fungi, bacteria, oomycetes, and insect pests. researchgate.netmdpi.com

Mode of Action Studies: Investigating the mechanisms by which active sphaeropsidin analogs exert their pesticidal effects to enable rational design of more effective compounds.

Formulation Development: Creating stable and effective formulations for the application of sphaeropsidin-based biopesticides in the field.

By leveraging the chemical diversity of sphaeropsidins and applying modern agricultural biotechnology, it may be possible to develop new, sustainable solutions for crop protection.

Future Directions in this compound Research for Addressing Antimicrobial Resistance and Emerging Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. mdpi.comresearchgate.net Natural products like sphaeropsidins represent a valuable resource in this search. mdpi.com While this compound itself has shown limited activity in some antimicrobial screens, its analog sphaeropsidin A has demonstrated promising antibacterial and antifungal properties. ebi.ac.ukmdpi.com

Sphaeropsidin A has been shown to be effective against several clinically relevant bacteria, including antibiotic-resistant strains. mdpi.comresearchgate.net It has also exhibited activity against the emerging fungal pathogen Candida auris, inhibiting its growth and biofilm formation. nih.gov These findings suggest that the sphaeropsidin scaffold could be a valuable starting point for the development of new drugs to combat resistant infections. mdpi.com

Future research directions in this area include:

Analog Synthesis and Screening: Creating and testing a library of this compound derivatives to identify compounds with potent activity against a broad spectrum of multidrug-resistant bacteria and fungi.

Mechanism of Action Studies: Elucidating how sphaeropsidins kill microbial cells or inhibit their growth. This knowledge is crucial for overcoming potential resistance mechanisms.

Synergy Studies: Investigating the potential for sphaeropsidin analogs to work in combination with existing antibiotics to enhance their efficacy and overcome resistance. mdpi.com

Targeting Virulence Factors: Exploring the ability of sphaeropsidin derivatives to inhibit the production of toxins, biofilms, and other virulence factors in pathogens, which could represent an alternative to direct killing and may exert less selective pressure for resistance.

By pursuing these research avenues, this compound and its derivatives could contribute to the development of the next generation of antimicrobial drugs.

Leveraging this compound as a Chemical Probe for Fundamental Biological Research

Beyond its potential therapeutic applications, this compound can serve as a valuable chemical probe to investigate fundamental biological processes. Its ability to activate the Nrf2 signaling pathway provides a tool to study the cellular response to oxidative stress and its role in health and disease. nih.gov

By using this compound and its specifically designed analogs, researchers can:

Dissect Signaling Pathways: Perturb the Nrf2 pathway and other potential targets with high temporal and spatial control, allowing for a detailed analysis of their downstream effects.

Identify New Drug Targets: Use this compound in chemical genetic screens to identify proteins and pathways that, when modulated, produce a desired cellular phenotype.

Validate Potential Therapeutic Strategies: Test hypotheses about the role of specific pathways in disease models by using this compound as an activator or inhibitor.

The development of "clickable" analogs of sphaeropsidins, which can be tagged with fluorescent dyes or affinity labels, would further enhance their utility as chemical probes, enabling the visualization and identification of their direct binding partners within the cell. nih.gov This approach has been successfully used for sphaeropsidin A to identify Keap1 as a direct target. nih.gov

Ultimately, the use of this compound as a chemical probe will not only deepen our understanding of fundamental biology but also pave the way for the discovery of new therapeutic strategies for a variety of diseases.

Q & A

Q. What are the primary methods for isolating and characterizing sphaeropsidin C from fungal sources?

this compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., silica gel column chromatography, HPLC). Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRESIMS). For example, the lactone ring and oxygenated methine groups in this compound were confirmed via HMBC correlations between H-6 and C-20, and H-7 with C-5/C-8 . Relative stereochemistry is determined using NOEDIFF experiments and coupling constants .

Q. What bioactivities have been reported for this compound?

this compound exhibits moderate cytotoxic activity against cancer cell lines (e.g., MDA-MB-231 metastatic breast cancer) but shows lower potency compared to its analogue sphaeropsidin A. Its bioactivity profile is linked to structural features such as the γ-lactone ring and oxygenated isopimarane skeleton . Notably, this compound demonstrated larvicidal activity against Aedes aegypti (50% mortality at 4.044 ppm), suggesting potential applications in vector control .

Advanced Research Questions

Q. How can semi-synthetic modifications of this compound enhance its bioactivity or stability?

Derivatization strategies include:

- Methylation : Treatment with K₂CO₃/MeI in acetone yields this compound methyl ester (18), confirmed via ¹H/¹³C NMR comparisons with literature data .

- Hydrogenation : Catalytic hydrogenation (H₂/Pt-C) reduces double bonds, altering cytotoxicity. For example, hydrogenation of sphaeropsidin A produces 7-hydroxy-6-oxo-isopimara-7-en-20-oic acid (15), which lacks the lactone ring critical for anticancer activity .

- Acetylation : Acetylation of hydroxyl groups (e.g., 6-O-acetylsphaeropsidin A) can improve solubility while retaining activity .

Q. What experimental designs are optimal for evaluating this compound’s mechanism of action in cancer cells?

- Cytotoxicity assays : Use MTT or resazurin-based assays across multiple cell lines (e.g., MDA-MB-231, HCT-116) with dose-response curves (IC₅₀ calculations). Include normal fibroblast controls to assess selectivity .

- Migration inhibition : Perform wound-healing assays at sub-cytotoxic concentrations to evaluate anti-metastatic potential .

- Mechanistic studies : Employ transcriptomics/proteomics to identify targets (e.g., Nrf2 pathway activation via PI3K/PKC/PERK kinases, as seen in sphaeropsidin A) .

Q. How do structural differences between this compound and its analogues (e.g., sphaeropsidin A) influence bioactivity?

Key structural determinants include:

- Lactone ring : Sphaeropsidin A’s γ-lactone is essential for cytotoxicity; its absence in 15 reduces activity .

- Oxygenation patterns : The 7α,9α,12α-trihydroxy configuration in smardaesidin E (analogue) enhances solubility but reduces potency compared to this compound .

- C-9 hydroxyl group : Sphaeropsidin A’s C-9 OH is critical for toxicity, as its removal (e.g., aspergiloid E) abolishes activity .

Q. What challenges arise in resolving stereochemical ambiguities in sphaeropsidin derivatives?

Advanced methods include:

- Mosher’s ester analysis : Derivatization with (R)- and (S)-MTPA chloride to assign absolute configurations via ¹H NMR chemical shift differences (e.g., applied to smardaesidin D) .

- Circular dichroism (CD) : Compare experimental CD spectra with literature data for epimeric compounds .

- X-ray crystallography : Limited by crystallizability; used sparingly for diterpenoids due to complex ring systems .

Methodological Considerations

Q. How should researchers address contradictions in cytotoxicity data across studies?

- Standardize assays : Use identical cell lines, passage numbers, and incubation times.

- Control for solubility : Pre-dissolve this compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Validate purity : Confirm compound integrity via HPLC-UV/HRESIMS, as impurities (e.g., sphaeropsidin A) may skew results .

Q. What analytical techniques are critical for quality control in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.